Stachybocin A
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Overview
Description
Stachybocin A is a natural product found in Stachybotrys with data available.
Scientific Research Applications
Anti-HIV Activity
Stachybocin A, identified in the sponge-derived fungus Stachybotrys chartarum MXH-X73, has demonstrated potential in anti-HIV activity. It was found to inhibit HIV-1 replication by targeting reverse transcriptase. This compound effectively blocked both NNRTIs-resistant strains and wild-type HIV-1, showcasing its potential as an anti-HIV agent (Ma et al., 2013).
Antibacterial Properties
Phenylspirodrimanes, including this compound, isolated from marine-derived fungus Stachybotrys sp. SCSIO 40434, have shown moderate antibacterial activities. This compound exhibited effectiveness against various bacterial strains, including Micrococcus luteus, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight this compound's potential as an antibacterial compound (Mou et al., 2021).
Cancer Cell Cytotoxicity
Studies on compounds from the sponge-associated fungus Stachybotrys chartarum MUT 3308, including this compound, revealed their cytotoxicity against aggressive cancer cell lines. This suggests the potential application of this compound in cancer treatment, particularly given its effectiveness against resistant human cancer cell lines (Dayras et al., 2023).
Properties
Molecular Formula |
C52H70N2O10 |
---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(2S)-2,6-bis[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid |
InChI |
InChI=1S/C52H70N2O10/c1-27-12-14-38-47(3,4)40(57)16-18-49(38,7)51(27)23-31-36(55)21-29-33(42(31)63-51)25-53(44(29)59)20-10-9-11-35(46(61)62)54-26-34-30(45(54)60)22-37(56)32-24-52(64-43(32)34)28(2)13-15-39-48(5,6)41(58)17-19-50(39,52)8/h21-22,27-28,35,38-41,55-58H,9-20,23-26H2,1-8H3,(H,61,62)/t27-,28-,35+,38?,39?,40-,41-,49+,50+,51-,52-/m1/s1 |
InChI Key |
OWEVPGFDPBONOA-JGNXWTFTSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCC[C@@H](C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(CC[C@H](C1(C)C)O)C)C)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CCC(C1(C)C)O)C)C)O)C)O)(C)C |
Synonyms |
stachybocin A STB A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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